N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide
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Overview
Description
N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide is a complex organic compound with a unique structure that combines quinazoline, phenyl, and naphthalenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the phenyl and naphthalenesulfonamide groups. Common reagents used in these reactions include various chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It might be used in the development of new dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, phenyl-substituted naphthalenesulfonamides, and related organic molecules with similar structural features.
Uniqueness
What sets N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H32N4O4S |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
N-[3,5-diethyl-4-(1-methyl-2,4-dioxoquinazolin-3-yl)phenyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C31H32N4O4S/c1-6-20-18-22(32-40(38,39)28-17-11-13-23-24(28)14-10-16-26(23)33(3)4)19-21(7-2)29(20)35-30(36)25-12-8-9-15-27(25)34(5)31(35)37/h8-19,32H,6-7H2,1-5H3 |
InChI Key |
NXTVUHKQKYNHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1N2C(=O)C3=CC=CC=C3N(C2=O)C)CC)NS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C |
Origin of Product |
United States |
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